Superior hMAO-A Selectivity Profile Relative to Emodin and Aurantio-Obtusin
Obtusin demonstrates a 10-fold higher potency for hMAO-A inhibition (IC₅₀ 11.12 μM) compared to its closest structural analog aurantio-obtusin (IC₅₀ 27.23 μM) and a >35-fold selectivity window over hMAO-B (IC₅₀ >400 μM). In contrast, emodin exhibits only 2.3-fold selectivity (hMAO-A IC₅₀ 23.27 μM; hMAO-B IC₅₀ 54.67 μM) [1].
| Evidence Dimension | hMAO-A inhibitory potency (IC₅₀) and hMAO-B selectivity |
|---|---|
| Target Compound Data | hMAO-A IC₅₀: 11.12 ± 0.60 μM; hMAO-B IC₅₀: >400 μM |
| Comparator Or Baseline | Aurantio-obtusin: hMAO-A IC₅₀ 27.23 ± 0.85 μM, hMAO-B IC₅₀ 174.40 ± 1.86 μM; Emodin: hMAO-A IC₅₀ 23.27 ± 1.46 μM, hMAO-B IC₅₀ 54.67 ± 0.74 μM |
| Quantified Difference | Obtusin is 2.4-fold more potent than aurantio-obtusin and 2.1-fold more potent than emodin for hMAO-A. Selectivity ratio for obtusin is >36, compared to 6.4 for aurantio-obtusin and 2.3 for emodin. |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; fluorometric assay using kynuramine as substrate; n=3 independent experiments |
Why This Matters
Procurement of obtusin rather than aurantio-obtusin or emodin ensures a clean hMAO-A pharmacological tool with minimal off-target hMAO-B engagement, critical for CNS studies where MAO-B inhibition can confound results.
- [1] Paudel P, et al. ACS Omega. 2019;4(14):16139-16152. Table 2. View Source
